molecular formula C15H28N2O2 B12068529 tert-Butyl 2-[(cyclopentylamino)methyl]pyrrolidine-1-carboxylate

tert-Butyl 2-[(cyclopentylamino)methyl]pyrrolidine-1-carboxylate

Cat. No.: B12068529
M. Wt: 268.39 g/mol
InChI Key: OATXTNDHVSRXHK-UHFFFAOYSA-N
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Description

tert-Butyl 2-[(cyclopentylamino)methyl]pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H28N2O2. It is a derivative of pyrrolidine and is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

The synthesis of tert-Butyl 2-[(cyclopentylamino)methyl]pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate and cyclopentylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and safety .

Chemical Reactions Analysis

tert-Butyl 2-[(cyclopentylamino)methyl]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 2-[(cyclopentylamino)methyl]pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-[(cyclopentylamino)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl 2-[(cyclopentylamino)methyl]pyrrolidine-1-carboxylate can be compared with similar compounds such as:

  • tert-Butyl 2-[(cyclopropylamino)methyl]pyrrolidine-1-carboxylate
  • tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate
  • tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate

These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical properties and applications. This compound is unique due to its cyclopentylamino group, which imparts distinct steric and electronic characteristics .

Properties

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

tert-butyl 2-[(cyclopentylamino)methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-6-9-13(17)11-16-12-7-4-5-8-12/h12-13,16H,4-11H2,1-3H3

InChI Key

OATXTNDHVSRXHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CNC2CCCC2

Origin of Product

United States

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